2-bromo-6-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol
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Overview
Description
2-BROMO-6-[(E)-{2-[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL is a complex organic compound that features a bromine atom, a nitrophenol group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-6-[(E)-{2-[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-6-[(E)-{2-[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines or other functional groups.
Substitution: Halogen atoms like bromine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce an amine derivative.
Scientific Research Applications
2-BROMO-6-[(E)-{2-[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-BROMO-6-[(E)-{2-[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-6-[(2-MORPHOLIN-4-YL-PHENYLAMINO)-METHYLENE]-4-NITROPHENOL: Shares structural similarities but differs in the presence of a methoxy group instead of a bromine atom.
4-HYDROXY-2-QUINOLONES: Another class of compounds with similar biological activities but different core structures.
Uniqueness
The uniqueness of 2-BROMO-6-[(E)-{2-[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C15H16BrN7O5 |
---|---|
Molecular Weight |
454.24 g/mol |
IUPAC Name |
2-bromo-6-[(E)-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C15H16BrN7O5/c1-27-15-19-13(18-14(20-15)22-2-4-28-5-3-22)21-17-8-9-6-10(23(25)26)7-11(16)12(9)24/h6-8,24H,2-5H2,1H3,(H,18,19,20,21)/b17-8+ |
InChI Key |
UXRUUNPHQZSJGX-CAOOACKPSA-N |
Isomeric SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
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